molecular formula C13H17NO B291259 N-cyclopentyl-3-methylbenzamide

N-cyclopentyl-3-methylbenzamide

Cat. No.: B291259
M. Wt: 203.28 g/mol
InChI Key: ACBHDTAGNLMYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-3-methylbenzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzene ring. It is synthesized via General Procedure A, which involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with cyclopentylamine, achieving a 95% yield . The compound is characterized by spectroscopic methods (IR, NMR) and has been utilized as an intermediate in the preparation of polysubstituted pyrimidines through electrophilic activation of amides . Its structural simplicity and steric profile make it a versatile building block in organic synthesis.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopentyl-3-methylbenzamide

InChI

InChI=1S/C13H17NO/c1-10-5-4-6-11(9-10)13(15)14-12-7-2-3-8-12/h4-6,9,12H,2-3,7-8H2,1H3,(H,14,15)

InChI Key

ACBHDTAGNLMYRV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2CCCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Functional and Application Differences

  • N,O-Bidentate Directing Group : Unlike N-cyclopentyl-3-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxyl group that enables coordination to metals, facilitating C–H bond activation in catalysis . This functional group is absent in the cyclopentyl analogue, limiting its use in metal-mediated reactions.
  • Biological Activity : DEET (N,N-diethyl-3-methylbenzamide) is distinguished by its insect-repellent properties, attributed to its rapid dermal absorption and volatility . In contrast, this compound lacks documented bioactivity, highlighting a divergence in application scope.
  • Steric and Electronic Effects : The cyclopentyl group in this compound introduces steric hindrance, which may slow reaction kinetics compared to less bulky derivatives like 3-chloro-N-phenylbenzamide. The latter’s chloro substituent enhances electrophilicity, favoring nucleophilic aromatic substitution .

Physicochemical Properties

  • Solubility and Stability : The cyclopentyl group in this compound likely reduces solubility in polar solvents compared to DEET, which has higher solubility due to its diethylamide moiety .
  • Crystallinity: Compounds like 3-chloro-N-phenylbenzamide exhibit well-defined crystallographic patterns (monoclinic, P21/c space group) , whereas crystallinity data for this compound remain unreported.

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